molecular formula C10H16N2 B3281919 2-[4-(2-Aminoethyl)phenyl]ethylamine CAS No. 7423-50-9

2-[4-(2-Aminoethyl)phenyl]ethylamine

Cat. No.: B3281919
CAS No.: 7423-50-9
M. Wt: 164.25 g/mol
InChI Key: FVHFDNYRMIWPRS-UHFFFAOYSA-N
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Description

Contextualization within Arylalkylamine Chemistry

Arylalkylamines are a broad class of organic compounds characterized by an aryl group (an aromatic ring) attached to an alkyl chain which, in turn, is bonded to an amino group. This structural motif is central to a vast number of biologically significant molecules, including neurotransmitters and many pharmaceuticals. 2-[4-(2-Aminoethyl)phenyl]ethylamine, also known as 4-aminophenethylamine, fits squarely within this class, and more specifically, within the phenethylamine (B48288) subclass.

A distinguishing feature of this compound is the presence of two amino groups with different chemical properties. The primary aliphatic amine on the ethyl side-chain is more basic and reactive than the aromatic amine group directly attached to the phenyl ring. quora.com This difference in reactivity is due to the delocalization of the lone pair of electrons on the nitrogen of the aromatic amine into the benzene (B151609) ring, which reduces its availability for protonation or reaction. quora.comsavemyexams.com This dual reactivity is a key aspect of its utility in chemical synthesis, allowing for selective chemical transformations at one of the two amino groups.

The presence of these two functional groups allows for a range of chemical reactions, including condensation, acylation, sulfonation, and coupling reactions, making it a versatile tool for chemists.

Significance as a Foundational Chemical Scaffold

The structure of this compound makes it a valuable foundational scaffold for constructing larger, more complex molecules. Its utility spans several areas of chemical research, from medicinal chemistry to materials science.

In the realm of medicinal chemistry , this compound is a crucial intermediate in the synthesis of various pharmaceuticals. Researchers have investigated its derivatives for potential anticancer and anti-inflammatory properties. For instance, it is used to functionalize benzimidazole (B57391) scaffolds for the development of antimicrobial agents and serves as a precursor in glycoconjugate synthesis, which can yield molecules with potential immunomodulatory properties.

In materials science , this compound is employed as a monomer in polymer chemistry. Its incorporation into polymer chains can create high-performance materials with enhanced thermal stability and mechanical strength. chemimpex.com For example, it has been used in polycondensation reactions and for the chemical modification of natural polymers like silk fibroin to alter their structural and hydrophilic properties. chemicalbook.comthermofisher.com

Furthermore, in analytical and biological research , it serves as a precursor for the development of diagnostic agents. chemimpex.com

Table 1: Research Applications of this compound

Research Area Specific Application Reference
Medicinal Chemistry Intermediate for pharmaceuticals (e.g., potential anticancer, anti-inflammatory agents)
Functionalization of benzimidazole scaffolds for antimicrobial agents
Precursor in glycoconjugate synthesis for immunomodulatory compounds
Materials Science Monomer for high-performance polymers with enhanced thermal stability chemimpex.com
Reagent in polycondensation reactions chemicalbook.com
Chemical modification of silk fibroin chemicalbook.comthermofisher.com

Historical Development and Early Synthetic Insights of Related Phenethylamine Motifs

The study of phenethylamines as a class of compounds has a history stretching back over a century. The parent compound, 2-phenylethylamine, has been known since at least 1890 and was first synthesized in 1909. The interest in substituted phenethylamines grew significantly with the discovery of their profound biological effects, which spurred extensive research into how different substituents on the phenethylamine structure influence its chemical and pharmacological properties.

Early synthetic methods for preparing the basic phenethylamine structure often involved the reduction of a two-carbon side chain attached to the benzene ring. Common precursors included benzyl (B1604629) cyanide and β-nitrostyrene. The reduction of the nitrile or nitro group, respectively, would yield the desired primary amine of the ethylamine (B1201723) side chain.

The development of synthetic routes to substituted phenethylamines, including those with additional functional groups on the aromatic ring like this compound, has been crucial for exploring the structure-activity relationships within this vast and important class of chemical compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-aminoethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHFDNYRMIWPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 2 4 2 Aminoethyl Phenyl Ethylamine

Established Preparative Routes

The most common and well-documented method for synthesizing 2-[4-(2-Aminoethyl)phenyl]ethylamine is through the reduction of 2-(4-nitrophenyl)ethylamine.

Catalytic hydrogenation stands as a primary and efficient route for the reduction of the nitro group in 2-(4-nitrophenyl)ethylamine to an amine group. This process typically involves the use of a metal catalyst and a hydrogen source.

One highly effective method involves the use of Raney Nickel (Raney Ni) as the catalyst. In a typical procedure, 2-(4-nitrophenypethanamine) is mixed with Raney Ni in a solvent such as methanol (B129727) and stirred under a hydrogen atmosphere. This reaction can proceed overnight at room temperature and atmospheric pressure, yielding 4-(2-aminoethyl)aniline with a high, often quantitative, yield. chemicalbook.com

Palladium on carbon (Pd/C) is another commonly employed catalyst for this transformation. researchgate.net The reaction is typically carried out in a solvent like ethanol (B145695) or methanol under a hydrogen atmosphere. researchgate.net

Table 1: Catalytic Hydrogenation of 2-(4-Nitrophenyl)ethylamine

Catalyst Precursor Reagents Solvent Conditions Yield Reference
Raney Ni 2-(4-Nitrophenypethanamine) Hydrogen Methanol Room temperature, 1 atm, overnight 100% chemicalbook.com
10% Pd/C p-nitroaniline derivatives Hydrogen Ethanol Not specified Not specified researchgate.net

Besides catalytic hydrogenation with gaseous hydrogen, other reduction strategies have been explored. These methods often employ different reducing agents and catalysts, offering potential advantages in terms of selectivity, safety, or reaction conditions.

One alternative involves the use of an iron(salen) complex as a catalyst in combination with a silane (B1218182) reducing agent like phenylsilane (B129415) (H₃SiPh). This system has been shown to chemoselectively reduce nitro compounds in the presence of other reducible functional groups, such as carbonyls. nih.gov The reaction proceeds at room temperature and can be applied to a range of nitroaromatic substrates. nih.gov

Another approach involves the use of iron powder in a suitable solvent. For instance, the reduction of a related nitro compound was achieved using iron in methanol, followed by filtration to remove the catalyst. googleapis.com This method avoids the need for high-pressure hydrogenation equipment. Furthermore, systems like iron(II) acetylacetonate (B107027) (Fe(acac)₂) with tetramethyldisiloxane (TMDS) as a hydride donor have been reported for the reduction of nitroarenes to primary amines with good yields and selectivity. researchgate.net

Sodium borohydride (B1222165) (NaBH₄), a common reducing agent, is generally not effective for the reduction of nitro groups on its own. jsynthchem.com However, its reducing power can be enhanced by using it in conjunction with a transition metal catalyst, such as nickel complexes like Ni(PPh₃)₄. jsynthchem.com

Reaction Mechanisms of Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis and controlling the formation of byproducts.

The catalytic reduction of aromatic nitro compounds is generally understood to proceed through a series of steps, often described by the Haber-Lukashevich model. orientjchem.org This model proposes two main pathways: a direct "hydrogenation" route and a "condensation" route.

In the direct hydrogenation pathway , the nitro group is sequentially reduced to a nitroso intermediate (Ar-NO), then to a hydroxylamine (B1172632) intermediate (Ar-NHOH), and finally to the aniline (B41778) product (Ar-NH₂). orientjchem.org

The condensation pathway involves the reaction between the nitroso and hydroxylamine intermediates to form an azoxy compound (Ar-N(O)=N-Ar), which is then further reduced to an azo compound (Ar-N=N-Ar), a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to the aniline product. orientjchem.org The prevalence of each pathway can be influenced by the reaction conditions, such as the catalyst, solvent, and pH. orientjchem.org

For reductions using palladium on carbon (Pd/C), studies on similar nitroaromatic compounds suggest that the reaction can proceed without the significant formation of detectable intermediates in the solution, indicating a rapid conversion through the hydrogenation pathway on the catalyst surface. orientjchem.org In the case of iron-catalyzed reductions, the mechanism is also believed to involve the formation of iron hydride species as key catalytic intermediates. nih.gov

The identification and study of reaction intermediates provide valuable insights into the reaction mechanism. In the reduction of nitroarenes, key potential intermediates include nitrosoarenes and N-arylhydroxylamines. nih.gov

Mechanistic studies on the reduction of nitrobenzene (B124822) using an iron(salen) catalyst have shown that both nitrosobenzene (B162901) and N-phenylhydroxylamine can be reduced to aniline under the catalytic conditions, supporting their role as intermediates in the reaction pathway. nih.gov The reduction of the nitroso intermediate is often very fast. nih.gov The detection of these transient species can be challenging but is crucial for a complete understanding of the reaction mechanism.

Optimization of Synthetic Conditions

The optimization of synthetic conditions is key to achieving high yields, purity, and cost-effectiveness in the production of this compound. Several factors can be adjusted to improve the outcome of the synthesis.

Catalyst Selection: The choice of catalyst plays a significant role. While Raney Ni has shown excellent yields for the hydrogenation of 2-(4-nitrophenyl)ethylamine, other catalysts like Pd/C or platinum-based catalysts may offer advantages in terms of cost, reusability, or selectivity for specific substrates. chemicalbook.comresearchgate.netorientjchem.org Iron-based catalysts present a more economical and environmentally friendly alternative. nih.govresearchgate.net

Reducing Agent: For catalytic hydrogenation, hydrogen gas is the standard. However, transfer hydrogenation using hydrogen donors like ammonium (B1175870) formate (B1220265) or formic acid can be a safer and more convenient alternative, avoiding the need for high-pressure equipment. google.com Silanes and sodium borohydride in combination with a catalyst are other options. nih.govjsynthchem.com

Solvent and Temperature: The choice of solvent can influence the solubility of the reactants and the activity of the catalyst. Alcohols like methanol and ethanol are commonly used. chemicalbook.comresearchgate.netgoogle.com The reaction temperature is another critical parameter. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. chemicalbook.comgoogle.com

Reaction Time and Purity: Monitoring the reaction progress is essential to determine the optimal reaction time. Purification of the final product, for instance, through filtration and rotary evaporation, is necessary to obtain the desired compound with high purity. chemicalbook.comgoogleapis.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-Aminophenethylamine
2-(4-Nitrophenyl)ethylamine
Raney Nickel (Raney Ni)
Palladium on carbon (Pd/C)
Methanol
Ethanol
4-(2-Aminoethyl)aniline
Iron(salen) complex
Phenylsilane
Iron
Iron(II) acetylacetonate (Fe(acac)₂)
Tetramethyldisiloxane (TMDS)
Sodium borohydride (NaBH₄)
Nickel(II) tetrakis(triphenylphosphine) (Ni(PPh₃)₄)
Nitrosobenzene
N-Phenylhydroxylamine
Ammonium formate
Formic acid

Catalyst Selection and Activity (e.g., Raney Nickel)

The choice of catalyst is a critical factor in the successful synthesis of this compound. Raney nickel is a widely employed and effective catalyst for the reduction of aromatic nitro compounds. google.comresearchgate.netcommonorganicchemistry.com It is known for its high catalytic activity at or near room temperature and atmospheric pressure, making it a practical choice for laboratory-scale synthesis. rsc.org The porous structure of Raney nickel provides a large surface area for the adsorption of hydrogen and the organic substrate, facilitating the hydrogenation process. rasayanjournal.co.in

An important consideration in catalyst selection is the potential for side reactions, particularly when other reducible functional groups are present in the substrate. For instance, in substrates containing aromatic halogens, Raney nickel is often favored over palladium on carbon (Pd/C) to minimize dehalogenation. commonorganicchemistry.com

Research has also explored the modification of Raney nickel to enhance its activity and selectivity. A patent describes a Raney nickel catalyst with a high iron content (around 10 to 30% by weight relative to the active metals) that is reported to be more active than traditional Raney nickel, leading to better yields and a reduction in by-product formation. google.com Another study has investigated a hybrid catalyst of silver nanoparticles supported on Raney nickel (Ag-RANEY® nickel) for the reduction of aromatic nitro compounds, demonstrating high efficiency. rsc.org

Beyond nickel-based catalysts, other systems can also effect the reduction of aromatic nitro groups, including iron in acidic media, tin(II) chloride, and sodium sulfide. commonorganicchemistry.comwikipedia.org However, for the specific transformation of 2-(4-nitrophenyl)ethanamine, Raney nickel remains a prevalent and well-documented choice.

Table 1: Comparison of Catalysts for Aromatic Nitro Group Reduction

CatalystTypical ConditionsAdvantagesDisadvantages
Raney Nickel H₂, Methanol, Room Temp.High activity, cost-effective, suitable for substrates with aromatic halogens. commonorganicchemistry.comrsc.orgPyrophoric nature requires careful handling. masterorganicchemistry.com
Iron-Promoted Raney Nickel H₂, Methanol/Water, Elevated Temp./PressureHigher activity and yield, fewer by-products. google.comMay require more specialized preparation.
Ag-RANEY® Nickel Hybrid NaBH₄, Water, 35°CHigh efficiency in aqueous solution, mild conditions. rsc.orgMay be less common and require specific synthesis.
Palladium on Carbon (Pd/C) H₂, Various Solvents, Room Temp.High activity.Can cause dehalogenation of aromatic halides. commonorganicchemistry.com
Iron/Acid Fe, Acetic AcidMild conditions, tolerates other reducible groups. commonorganicchemistry.comRequires acidic medium and subsequent neutralization.

Solvent and Temperature Effects

The choice of solvent and the reaction temperature significantly influence the rate and selectivity of the catalytic hydrogenation of 2-(4-nitrophenyl)ethanamine. Protic solvents, particularly aliphatic alcohols like methanol and ethanol, are commonly used for this reaction. researchgate.netresearchgate.net Methanol has been documented as an effective solvent for the Raney nickel-catalyzed reduction of the nitro precursor to this compound.

The nature of the solvent can affect the solubility of the reactants and the interaction with the catalyst surface. A study on the hydrogenation of substituted nitro- and azobenzenes on Raney nickel indicated that proton-containing solvents, such as aliphatic alcohols, resulted in the highest yields of the desired product. researchgate.net Another investigation into the hydrogenation of p-nitrophenol, a structurally related compound, examined solvents such as 2-propanol, methanol, and dimethylformamide. researchgate.net

Temperature is a critical parameter to control. While an increase in temperature generally accelerates the reaction rate, it can also lead to the formation of undesired by-products. rsc.org For instance, in the reduction of nitroaromatics, elevated temperatures can promote the formation of azoxy and azo compounds through the condensation of intermediate nitroso and hydroxylamine species. rasayanjournal.co.in A study on an Ag-RANEY® nickel catalyst found that increasing the temperature from 25°C to 45°C slightly improved the reduction efficiency of nitrobenzene, with 35°C being selected as the optimal temperature for further experiments. rsc.org Therefore, careful optimization of the temperature is necessary to achieve a high yield of the desired diamine while minimizing impurities.

Table 2: Influence of Solvent and Temperature on Aromatic Nitro Reduction

ParameterEffect
Solvent Type Protic solvents like methanol and ethanol are commonly effective. researchgate.netresearchgate.net The solvent can influence reaction rate and selectivity. researchgate.net
Temperature Higher temperatures increase reaction rate but can also lead to the formation of by-products such as azo and azoxy compounds. rsc.orgrasayanjournal.co.in

Yield and Purity Enhancement Techniques

Achieving high yield and purity of this compound requires careful control of the reaction and effective purification of the crude product. The primary impurities in the catalytic hydrogenation of aromatic nitro compounds often arise from incomplete reaction or side reactions involving intermediates. The reaction proceeds through nitroso and hydroxylamine intermediates, which can condense to form azoxy and azo compounds, especially if the reaction is not driven to completion. rasayanjournal.co.in

To maximize the yield, it is crucial to ensure the complete reduction of the nitro group. This can be achieved by using an appropriate catalyst loading, sufficient hydrogen pressure, and an adequate reaction time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the point of complete conversion of the starting material. mdma.ch

Once the reaction is complete, the catalyst is typically removed by filtration. The crude product can then be purified by various methods. One common technique for purifying amines is through the formation and recrystallization of a salt. orgsyn.orggoogle.com For instance, the crude amine can be treated with an acid, such as hydrochloric acid or sulfuric acid, to form the corresponding ammonium salt. This salt can then be recrystallized from a suitable solvent, such as a methanol-water mixture or ethanol, to remove impurities. google.com A patent for the purification of an enamine salt describes a process of dissolving the crude product in methanol, heating to ensure complete dissolution, followed by cooling to induce crystallization, which significantly improved the purity and yield. google.com After recrystallization, the pure salt can be neutralized with a base to liberate the free amine.

Distillation, particularly vacuum distillation, can also be employed to purify the final product, especially if the impurities have significantly different boiling points.

Table 3: Purification Techniques for this compound

TechniqueDescription
Filtration Removal of the heterogeneous catalyst (e.g., Raney nickel) from the reaction mixture after the reaction is complete.
Salt Formation and Recrystallization The crude amine is converted to a salt (e.g., hydrochloride), which is then purified by recrystallization from a suitable solvent system. The purified salt is then neutralized to obtain the pure amine. orgsyn.orggoogle.com
Vacuum Distillation Purification of the final product based on differences in boiling points under reduced pressure.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from a small laboratory scale to a larger one presents several challenges that need to be addressed to maintain efficiency, safety, and product quality. almacgroup.com

One of the primary concerns in scaling up catalytic hydrogenations is heat transfer . The reduction of nitro groups is a highly exothermic process. researchgate.net On a small scale, the heat generated can dissipate relatively easily into the surroundings. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a significant increase in the reaction temperature, which can promote the formation of by-products and pose a safety risk. Therefore, efficient cooling and temperature monitoring are crucial for larger-scale reactions.

Mass transfer is another critical factor. researchgate.net In a three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), efficient mixing is required to ensure that hydrogen is adequately dissolved in the liquid phase and that the substrate is in constant contact with the catalyst surface. What works in a small flask with magnetic stirring may not be sufficient for a larger reactor. Mechanical stirring with appropriate impeller design becomes necessary to maintain good mass transfer.

The handling of the catalyst also becomes more challenging at a larger scale. Raney nickel is pyrophoric and can ignite if exposed to air when dry. masterorganicchemistry.com While this is manageable on a small scale, handling larger quantities requires more stringent safety precautions, such as keeping the catalyst wet with solvent at all times and using an inert atmosphere (e.g., nitrogen or argon) during transfers.

Finally, the reaction kinetics can be affected by the scale-up. The rate of a heterogeneous catalytic reaction can be limited by mass transfer rather than the intrinsic reaction rate. This means that simply increasing the amount of reactants and catalyst may not lead to a proportional increase in the rate of product formation if the system becomes mass-transfer limited. A case study on scaling up a nitro reduction in a continuous flow reactor highlights the importance of controlling parameters like flow rate and pressure to maintain high conversion. thalesnano.com Careful consideration of reactor design and operating parameters is essential for a successful and safe scale-up in a laboratory setting. wikipedia.org

Table 4: Key Considerations for Laboratory Scale-Up of Hydrogenation

ConsiderationChallengeMitigation Strategy
Heat Transfer Exothermic reaction can lead to temperature runaway. researchgate.netEfficient cooling, use of a reactor with a cooling jacket, careful monitoring of internal temperature.
Mass Transfer Inefficient mixing can limit the reaction rate. researchgate.netUse of mechanical stirring with appropriate impeller design, ensuring good gas dispersion.
Catalyst Handling Pyrophoric nature of Raney nickel poses a fire hazard. masterorganicchemistry.comKeep the catalyst wet, handle under an inert atmosphere, have appropriate quenching procedures in place.
Reaction Kinetics The reaction may become mass-transfer limited at a larger scale.Optimize stirring speed, hydrogen pressure, and reactor design to ensure the reaction is kinetically controlled.

Chemical Reactivity and Derivatization Strategies of 2 4 2 Aminoethyl Phenyl Ethylamine

Fundamental Chemical Transformations

The fundamental reactivity of 2-[4-(2-Aminoethyl)phenyl]ethylamine involves transformations that target the aromatic core and the amino functional groups, such as oxidation, reduction, and substitution reactions.

Oxidation Reactions

The primary amine groups of this compound are susceptible to oxidation. Enzymatic oxidation is a well-documented pathway for related phenethylamine (B48288) structures. Enzymes such as monoamine oxidase (MAO) can catalyze the oxidative deamination of the aminoethyl groups. This process typically converts the primary amine into an aldehyde. For this compound, this would yield the corresponding phenylacetaldehyde (B1677652) derivative.

This intermediate aldehyde can be further oxidized to a carboxylic acid, specifically a phenylacetic acid derivative. This subsequent oxidation can be facilitated by enzymes like aldehyde dehydrogenase. While enzymatic oxidation is specific, chemical oxidants can also be employed, although they may lack selectivity and lead to a mixture of products, including potential oxidation of the aromatic ring under harsh conditions.

Table 1: Potential Oxidation Products An interactive data table detailing the reactants, oxidizing agents, and resulting products in the oxidation of this compound.

Reactant Reagent/Condition Major Product
This compound Monoamine Oxidase (MAO) 4-(2-Aminoethyl)phenylacetaldehyde

Reduction Reactions

The saturated alkyl chains and primary amine groups in this compound are generally resistant to reduction under standard conditions. However, the aromatic benzene (B151609) ring can undergo reduction.

One common method is catalytic hydrogenation . This reaction involves treating the compound with hydrogen gas (H₂) at high pressure in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.org This process reduces the aromatic ring to a cyclohexane (B81311) ring, yielding 2-[4-(2-aminoethyl)cyclohexyl]ethylamine. The efficiency and conditions of this reaction depend on the chosen catalyst and substrate purity. libretexts.orgmdma.chgoogle.comrsc.orgrsc.org

Another significant method is the Birch reduction , which uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849), with an alcohol present as a proton source. pearson.commasterorganicchemistry.comquora.com This reaction reduces the benzene ring to a 1,4-cyclohexadiene (B1204751) derivative. organicchemistrytutor.com The presence of the electron-donating aminoethyl substituents influences the regioselectivity of the reduction, typically resulting in a product where the double bonds are adjacent to the substituent-bearing carbons. organicchemistrytutor.com

Table 2: Aromatic Ring Reduction Reactions An interactive data table summarizing the reagents and products for the reduction of the aromatic ring in this compound.

Reaction Type Reagents Product
Catalytic Hydrogenation H₂, Pt/Pd/Ni catalyst, high pressure 2-[4-(2-Aminoethyl)cyclohexyl]ethylamine

Nucleophilic Substitution Reactions

The primary amine groups of this compound possess lone pairs of electrons on the nitrogen atoms, making them effective nucleophiles. They can participate in nucleophilic substitution reactions with various electrophiles.

A classic example is the reaction with halogenoalkanes (alkyl halides). The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in an SN2 reaction. chemguide.co.uk Because the starting material is a diamine, this reaction can occur at both amine sites. The initial product is a secondary amine, which is also nucleophilic and can react further with the alkyl halide. chemguide.co.uk This can lead to a complex mixture of secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. chemguide.co.uk Using a large excess of the diamine can favor the formation of the mono-alkylated product.

Furthermore, these amine groups can act as nucleophiles in nucleophilic aromatic substitution (SNAr). This occurs when an aryl halide, activated by strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions, is treated with the amine. stackexchange.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer complex intermediate. libretexts.org

Amine Functional Group Chemistry

The chemistry of this compound is dominated by the reactivity of its two primary amine groups, which readily undergo acylation and condensation reactions.

Acylation Reactions

Acylation is a key derivatization strategy for primary amines. This compound can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. savemyexams.com The reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. chemguide.co.uk

With two primary amine groups, the reaction can lead to the formation of a diamide (B1670390) if a sufficient amount of the acylating agent is used. The resulting N-substituted amides are stable compounds. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct that is formed. chemguide.co.ukyoutube.com The selective mono-acylation of diamines can be challenging but may be achieved under specific conditions, such as using carbon dioxide to reversibly protect one amine group. rsc.org

Table 3: Representative Acylation Reactions An interactive data table illustrating the acylation of this compound with common acylating agents.

Acylating Agent Product (Di-substituted) Byproduct
Ethanoyl chloride (CH₃COCl) N,N'-(p-phenylenediethane-2,1-diyl)diacetamide HCl

Condensation Reactions

The primary amine groups of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). acs.org The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. rsc.org Given that the starting material is a diamine, reaction with two equivalents of an aldehyde or ketone will produce a bis-imine.

If a dicarbonyl compound is used as the reaction partner, intramolecular condensation can lead to the formation of heterocyclic structures. For instance, reaction with a 1,2-dicarbonyl compound could lead to the formation of a quinoxaline-type ring system. researchgate.net

A notable example of a condensation-based transformation is the Eschweiler-Clarke reaction , which is a method for the methylation of primary amines. pearson.com This reaction involves treating the amine with excess formaldehyde (B43269) and formic acid. The amine first condenses with formaldehyde to form an iminium ion, which is then reduced in situ by formic acid (acting as a hydride donor) to yield a methylated amine. pearson.comsavemyexams.com Since this compound has two primary amine groups, this process can be repeated to form the corresponding bis(dimethylamino) derivative. A key advantage of this method is that it specifically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts. pearson.com

Table 4: Common Condensation Reactions An interactive data table showing products from the condensation of this compound with carbonyl compounds.

Carbonyl Reactant Reaction Type Product
Aldehyde (R-CHO) (2 eq.) Schiff Base Formation Bis-imine
Ketone (R₂C=O) (2 eq.) Schiff Base Formation Bis-imine

Sulfonation Reactions

Aromatic sulfonation is a significant electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid group (-SO₃H). wikipedia.org This reaction is typically carried out by treating the aromatic compound with concentrated sulfuric acid or fuming sulfuric acid. wikipedia.org For a molecule like this compound, which contains a highly activating amino group on the phenyl ring, the sulfonation reaction is expected to be vigorous. byjus.com

The amino group is a strong activating group, meaning it increases the rate of electrophilic aromatic substitution and directs the incoming electrophile to the ortho and para positions relative to itself. byjus.com In the case of this compound, the para position is already occupied by the 2-aminoethyl group. Therefore, sulfonation would be directed to the positions ortho to the amino group (positions 3 and 5 of the phenyl ring).

Given the high reactivity of anilines towards sulfonation, controlling the reaction to achieve monosulfonation can be challenging, and polysubstitution might occur. byjus.com To achieve greater control, the reactivity of the amino group can be attenuated by converting it into an amide through acetylation. libretexts.org This acetamido group is still an ortho, para-director but is less activating than the free amino group, allowing for more controlled substitution. libretexts.org The sulfonic acid group can later be removed under dilute acidic conditions, highlighting its utility as a reversible protecting group. wikipedia.org

The resulting sulfonated derivatives, such as 4-(2-aminoethyl)benzenesulfonamide, are of interest in medicinal chemistry.

Para-Substituted Phenyl Ring Reactivity

The reactivity of the phenyl ring in this compound is governed by the electronic effects of its two substituents: the amino group and the ethylamine (B1201723) group.

The benzene ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of both an amino group and an alkyl group. Both of these groups are classified as activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. wikipedia.org

The amino group (-NH₂) is a strong activating group that directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in This is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene ring through resonance, which stabilizes the carbocation intermediate formed during the substitution. chemistrysteps.com The ethylamine substituent is a weak activating group that also directs to the ortho and para positions, primarily through an inductive effect. wikipedia.org

When multiple activating groups are present on a benzene ring, the most powerful activating group generally directs the position of substitution. lkouniv.ac.in In this case, the amino group is a much stronger activator than the alkyl group. Since the para position is already substituted, electrophilic attack will be directed to the positions ortho to the amino group.

However, the high reactivity of the aniline (B41778) ring can lead to challenges such as over-reaction and side-product formation. libretexts.org For instance, direct nitration of anilines can be destructive. libretexts.org To circumvent these issues, the reactivity of the amino group is often moderated by acetylation to form an acetanilide. This modification makes the group less activating, allowing for more controlled and selective substitution. libretexts.org

Modern synthetic methods offer precise control over the functionalization of aromatic rings. For a molecule like this compound, techniques such as directed ortho metalation (DoM) and transition metal-catalyzed C-H activation are particularly relevant.

Directed ortho metalation (DoM) is a powerful strategy for the exclusive functionalization of the ortho position of a directing metalation group (DMG). wikipedia.org The DMG, typically a Lewis basic group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org Both tertiary amine and amide groups are effective DMGs. wikipedia.org In the context of this compound, the primary amine could be converted to a suitable DMG, such as an amide, to direct lithiation to the ortho position.

Transition metal-catalyzed C-H activation has emerged as an efficient tool for creating new carbon-carbon and carbon-heteroatom bonds. mdpi.com The primary amine group in phenylethylamines can act as a directing group in such reactions. For example, palladium-catalyzed ortho-C-H olefination of 2-phenylethylamines has been reported, where the primary amine directs the functionalization. rsc.org This strategy allows for the introduction of various substituents at the ortho position with high regioselectivity. Furthermore, methodologies for meta-C-H functionalization have also been developed, often employing a removable directing group to achieve substitution at a position that is typically difficult to access through classical electrophilic substitution. nih.gov

Derivatization for Complex Molecular Architecture

The reactive amine functionalities of this compound make it a valuable building block for the synthesis of more complex molecules, including heterocyclic structures with recognized biological importance.

Triazines are six-membered heterocyclic compounds containing three nitrogen atoms. ijpsr.info They are synthesized through various methods, often involving the reaction of amines with other reagents. researchgate.neteurekaselect.com The presence of two primary amine groups in this compound makes it a suitable candidate for incorporation into triazine rings. For instance, phenylethylamine derivatives have been used in the synthesis of 1,3,5-triazine (B166579) derivatives. nih.gov The general synthetic strategies often involve the reaction of an amine with compounds like cyanuric chloride or by constructing the triazine ring from smaller components. The resulting triazine derivatives of this compound would possess a complex architecture with potential for diverse biological activities, as triazine scaffolds are known to exhibit a broad range of pharmacological properties. ijpsr.infonih.gov

Naphthalene-1,4-diones, also known as naphthoquinones, are a class of compounds that can be readily functionalized through reactions with amines. rsc.orgresearchgate.net The reaction of a 1,4-naphthoquinone (B94277) with a primary or secondary amine typically results in the substitution of a hydrogen or a leaving group on the quinone ring with the amine. researchgate.netresearchgate.net This reaction provides a straightforward method for the synthesis of amino-substituted naphthoquinones.

Given this reactivity, this compound can be utilized to synthesize novel naphthalene-1,4-dione analogues. rsc.orgbrieflands.com By reacting this compound with a suitable naphthalene-1,4-dione precursor, one or both of the primary amine groups could be incorporated into the naphthoquinone structure. This would lead to the formation of complex hybrid molecules that combine the phenylethylamine and naphthoquinone scaffolds. Such derivatives are of interest for their potential as bioactive compounds, as the naphthoquinone moiety is present in several anticancer agents. rsc.org

Interactive Data Tables

Table 1: Reactivity of Functional Groups in this compound

Functional GroupType of ReactivityPotential Reactions
Primary Amino Group (on phenyl ring)Nucleophilic, Basic, Activating for EASAcylation, Alkylation, Sulfonation, Diazotization, Directing group for ortho-functionalization
Primary Amino Group (on ethyl chain)Nucleophilic, BasicAcylation, Alkylation, Imine formation
Para-substituted Phenyl RingElectrophilic Aromatic SubstitutionHalogenation, Nitration, Sulfonation, Friedel-Crafts reactions

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactantElectrophile (E⁺)Major Product(s)Directing Influence
This compoundBr₂2-Bromo-4-(2-aminoethyl)anilineortho to -NH₂
This compoundHNO₃/H₂SO₄ (with -NH₂ protection)2-Nitro-4-(2-aminoethyl)anilineortho to -NH₂ (protected)
This compoundSO₃/H₂SO₄2-Amino-5-(2-aminoethyl)benzenesulfonic acidortho to -NH₂

Synthesis of Substituted Cyclotriphosphazenes

The robust and planar inorganic hexachlorocyclotriphosphazene (HCCP), (NPCl₂)₃, serves as an exceptional core for creating a wide array of derivatives through nucleophilic substitution of its reactive phosphorus-chlorine bonds. dergipark.org.trnih.gov The primary amine groups of this compound are potent nucleophiles capable of reacting with HCCP to yield substituted cyclotriphosphazene (B1200923) derivatives.

The reaction involves the nucleophilic attack of the nitrogen atoms on the electron-deficient phosphorus atoms of the cyclotriphosphazene ring, leading to the displacement of chloride ions. Typically, the reaction is conducted in a solvent like tetrahydrofuran (B95107) (THF) in the presence of a base, such as triethylamine, which acts as a scavenger for the hydrochloric acid (HCl) byproduct. dergipark.org.tr

Given that this compound is a difunctional nucleophile, its reaction with hexachlorocyclotriphosphazene can lead to several outcomes depending on the stoichiometric ratios of the reactants. It can act as a bridge, linking two different cyclotriphosphazene rings, or it can form more complex, cross-linked polymeric structures. The substitution pattern on the cyclotriphosphazene ring (geminal vs. non-geminal) is influenced by factors such as the nature of the amine and the reaction conditions. dergipark.org.tr Primary amines often lead to the formation of geminal products, although other substitution patterns are possible. dergipark.org.tr This reactivity allows for the precise tailoring of the final compound's physical and chemical properties. mdpi.com

Table 1: Synthesis of Cyclotriphosphazene Derivatives

Reactant 1 Reactant 2 Reagents/Conditions Product Type

Formation of N-Acylsulfonamides

The N-acylsulfonamide moiety is a significant functional group in medicinal chemistry. nih.gov The synthesis of N-acylsulfonamides from this compound can be achieved through a direct, multi-step process targeting its primary amino groups. A common synthetic route involves the initial formation of a sulfonamide, followed by N-acylation. nih.gov

In the first step, this compound is reacted with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base. nih.gov This reaction leads to the formation of a stable sulfonamide linkage at one or both of the nitrogen atoms, yielding a bis-sulfonamide in the latter case.

The subsequent step is the N-acylation of the sulfonamide. The sulfonamide is treated with an acylating agent, such as an acyl halide or an anhydride (B1165640), typically using a strong base like sodium hydride to deprotonate the sulfonamide nitrogen, rendering it more nucleophilic. nih.gov This two-step procedure affords the target N-acylsulfonamide derivative.

An alternative approach involves first protecting the amino groups, followed by chlorosulfonation of the aromatic ring with chlorosulfonic acid. google.comgoogle.com The resulting sulfonyl chloride is then treated with ammonia to form the sulfonamide group on the phenyl ring. google.comgoogle.com Subsequent deprotection of the aminoethyl side chains would yield 4-(2-aminoethyl)benzenesulfonamide, which could then be further derivatized. google.com

Table 2: General Synthesis of N-Acylsulfonamides from this compound

Step Reaction Reagents Intermediate/Product
1 Sulfonamide Formation Sulfonyl chloride (e.g., R-SO₂Cl), Base N,N'-(p-phenylenediethylene)bis(sulfonamide)

Precursor to Tetrahydroisoquinoline (THIQ) Derivatives as a Phenethylamine Scaffold

The 2-phenethylamine motif is a fundamental structural unit for the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) alkaloids, a class of compounds with a wide range of biological activities. rsc.orgmdpi.com As this compound contains two phenethylamine scaffolds, it is a viable precursor for the synthesis of mono- or bis-THIQ derivatives. The two primary methods for this transformation are the Bischler-Napieralski reaction and the Pictet-Spengler condensation. rsc.org

The Bischler-Napieralski reaction involves an initial N-acylation of the primary amine group of the phenethylamine. The resulting amide is then subjected to cyclization through treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which promotes an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline (B110456) intermediate. rsc.org This intermediate is subsequently reduced using agents such as sodium borohydride (B1222165) to yield the final THIQ derivative. rsc.org To achieve selective reaction at one of the two amino groups in this compound, a protection-deprotection strategy would be necessary for the second amino group.

The Pictet-Spengler condensation provides a more direct route to the THIQ core. rsc.org This reaction involves the condensation of a phenethylamine with an aldehyde or ketone under acidic conditions. The initial Schiff base or iminium ion intermediate undergoes a ring-closing intramolecular electrophilic aromatic substitution to form the THIQ structure directly. rsc.org The presence of an electron-donating group on the phenyl ring, such as the second (potentially protected) aminoethyl group, facilitates this cyclization step. rsc.org

Table 3: Strategies for THIQ Synthesis from this compound

Synthetic Route Key Steps Reagents Intermediate
Bischler-Napieralski Reaction rsc.org 1. N-Acylation2. Cyclodehydration3. Reduction 1. Acyl chloride/Anhydride2. POCl₃ or P₂O₅3. NaBH₄ 3,4-Dihydroisoquinoline

Table 4: List of Chemical Compounds

Compound Name Chemical Formula Class/Type
This compound C₁₀H₁₆N₂ Diamine, Phenethylamine derivative
Hexachlorocyclotriphosphazene (HCCP) Cl₆N₃P₃ Inorganic heterocyclic compound
Tetrahydrofuran (THF) C₄H₈O Organic solvent
Triethylamine C₆H₁₅N Organic base
N-Acylsulfonamide R-SO₂-N(R')-C(=O)R'' Class of organic compounds
Benzenesulfonyl chloride C₆H₅ClO₂S Sulfonylating agent
Sodium hydride NaH Strong base
Chlorosulfonic acid HSO₃Cl Chlorosulfonating agent
Phosphorus oxychloride (POCl₃) POCl₃ Dehydrating agent
Phosphorus pentoxide (P₂O₅) P₄O₁₀ Dehydrating agent
Sodium borohydride NaBH₄ Reducing agent
1,2,3,4-Tetrahydroisoquinoline (THIQ) C₉H₁₁N Heterocyclic amine

Advanced Characterization and Spectroscopic Analysis of 2 4 2 Aminoethyl Phenyl Ethylamine and Its Derivatives

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure.

High-resolution mass spectrometry (HRMS) measures m/z values with very high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of a molecule's elemental composition from its exact mass. bris.ac.ukresearchgate.net For 2-[4-(2-Aminoethyl)phenyl]ethylamine (C₁₀H₁₆N₂), the theoretical monoisotopic mass of the protonated molecular ion, [M+H]⁺, would be calculated and compared to the experimental value to confirm its chemical formula.

Molecular Formula: C₁₀H₁₆N₂

Calculated Monoisotopic Mass of Neutral Molecule: 164.13135 Da

Calculated Exact Mass of Protonated Ion [C₁₀H₁₇N₂]⁺: 165.13862 Da

This precise measurement is a definitive method for confirming the identity of the compound, distinguishing it from isomers or other molecules with the same nominal mass. ojp.gov

In MS, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides valuable structural information. For phenethylamine-type structures, a dominant fragmentation pathway is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage). nih.govacs.orgmdpi.com

For 1,4-Bis(2-aminoethyl)benzene, the molecular ion ([M]⁺˙ at m/z 164 in EI-MS or [M+H]⁺ at m/z 165 in ESI-MS) would undergo fragmentation. The most probable and characteristic fragmentation involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion.

Primary Fragmentation: The cleavage of the C-C bond adjacent to one of the amine groups is expected to be a major fragmentation pathway. This would result in the formation of a highly stable iminium cation, [CH₂NH₂]⁺, which would be observed at an m/z of 30. This is a hallmark fragment for primary ethylamines.

Benzylic Cleavage: Another key fragmentation would be the loss of one of the ethylamine (B1201723) side chains via cleavage of the bond between the benzylic carbon and the benzene (B151609) ring, though this is often less favored than alpha-cleavage to the nitrogen. A more likely scenario is the loss of an amino-methyl radical (•CH₂NH₂) from the molecular ion, which would generate a fragment ion corresponding to a benzylic cation. researchgate.neties.gov.pl

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Predicted) Proposed Ion Structure / Identity Fragmentation Pathway
165 [C₁₀H₁₇N₂]⁺ Protonated Molecular Ion ([M+H]⁺)
164 [C₁₀H₁₆N₂]⁺˙ Molecular Ion ([M]⁺˙)
135 [C₉H₁₃N]⁺ Loss of •CH₂NH₂ from [M]⁺˙
105 [C₈H₉]⁺ Tropylium ion from further fragmentation
30 [CH₄N]⁺ Iminium ion, [H₂C=NH₂]⁺

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. The FT-IR spectrum of this compound, also known as 4-(2-aminoethyl)aniline, reveals characteristic absorption bands that confirm its structure. nih.govnist.gov

The key functional groups are the primary amino groups (-NH₂) and the aromatic benzene ring. The N-H stretching vibrations of the primary amines typically appear as a doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl groups appear just below 3000 cm⁻¹. The presence of a 1,4-disubstituted benzene ring is confirmed by characteristic C=C stretching vibrations within the aromatic ring (around 1600-1450 cm⁻¹) and out-of-plane C-H bending vibrations. nih.govchemicalbook.com

A summary of expected FT-IR vibrational bands for this compound is presented below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic (C=C-H)
3000 - 2850C-H StretchAliphatic (-CH₂-)
1620 - 1580N-H Scissoring (Bending)Primary Amine (-NH₂)
1610 - 1450C=C StretchAromatic Ring
850 - 800C-H Bending (out-of-plane)1,4-Disubstituted Benzene
Data synthesized from general principles of IR spectroscopy and data for related compounds. nih.govnih.govchemicalbook.com

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in FT-IR spectra. For this compound, Raman spectroscopy can effectively probe the vibrations of the benzene ring and the carbon skeleton. nih.gov

The Raman spectrum of 4-(2-Aminoethyl)aniline shows strong bands characteristic of the 1,4-disubstituted benzene ring. researchgate.net For instance, a medium band observed around 1585 cm⁻¹ can be attributed to the ortho-meta C=C stretching mode of the 1,4-substituted ring. researchgate.net Other prominent bands correspond to ring breathing modes and C-C stretching vibrations. researchgate.netchemicalbook.com

Wavenumber (cm⁻¹)Vibration Assignment
~1610Aromatic C-C Stretching
~1585Ortho-meta C=C Stretching of 1,4-substituted ring
~1200C-N Stretching
~1000Aromatic Ring Breathing Mode (trigonal)
Data based on spectra for 4-(2-Aminoethyl)aniline and related phenethylamines. researchgate.netchemicalbook.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. The choice of method depends on the sample matrix, required sensitivity, and the volatility of the analyte or its derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally labile compounds like this compound. sielc.com Due to the primary amine groups, which lack a strong chromophore for UV detection, derivatization is often employed to enhance detection sensitivity and selectivity. nih.govnih.gov

Several reagents are commonly used to derivatize primary amines for HPLC analysis, including o-phthaldiadehyde (OPA), 9-fluorenylmethylchloroformate (FMOC-Cl), and 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE). nih.govnih.govsigmaaldrich.com These reagents react with the amino groups to form highly fluorescent or UV-absorbent products, allowing for trace-level detection. nih.gov For instance, OPA reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives, which can be detected with high sensitivity. nih.gov The derivatization can be performed pre-column, either manually or automated online within the HPLC system's autosampler. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common separation mode. sielc.comnih.gov A C18 or similar non-polar stationary phase is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com

ParameterDescription
Column Newcrom R1, Primesep 100 (Mixed-Mode), or standard C18. sielc.comsielc.com
Mobile Phase Acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.comsielc.com
Derivatization Reagents o-phthaldiadehyde (OPA), 9-fluorenylmethylchloroformate (FMOC-Cl), Dansyl-Cl, Phenyl isothiocyanate (PITC). nih.gov
Detection Fluorescence Detection (FLD) after derivatization with reagents like OPA or FMOC-Cl. nih.gov UV detection. sielc.com
This table summarizes typical conditions for the HPLC analysis of amines.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging and can lead to poor peak shape and column adsorption. jfda-online.com Therefore, chemical derivatization is necessary to convert the polar amine groups into more volatile and thermally stable derivatives. jfda-online.com

Common derivatization strategies include acylation and silylation. jfda-online.com Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) produces stable, volatile fluoroacyl derivatives. nih.gov Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the active hydrogens on the amine groups to trimethylsilyl (B98337) (TMS) ethers. hmdb.ca

When coupled with Mass Spectrometry (GC-MS), this method provides definitive identification based on both the retention time of the derivative and its unique mass spectrum. nist.govnih.gov The electron ionization (EI) mass spectrum of the underivatized compound shows a molecular ion peak, but fragmentation patterns of the derivatives are often more structurally informative. nist.govnih.gov For example, acylated derivatives of phenethylamines yield unique fragment ions that allow for specific identification of side-chain isomers. nih.gov

Derivatization ApproachReagent ExampleDerivative TypePurpose
Acylation Pentafluoropropionic anhydride (PFPA)Fluoroacyl derivativeIncreases volatility and electron capture detector (ECD) response. nih.gov
Acylation Heptafluorobutyric anhydride (HFBA)Fluoroacyl derivativeIncreases volatility and provides characteristic mass fragments. nih.gov
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) derivativeBlocks polar N-H groups, increasing thermal stability and volatility. hmdb.ca
This table outlines common derivatization methods for GC analysis of amines. jfda-online.comnih.govhmdb.ca

Nano-Liquid Chromatography (Nano-LC) is a miniaturized form of HPLC that utilizes columns with inner diameters of less than 0.1 mm (100 µm). nih.govbiotechfluidics.com The primary advantages of nano-LC are its exceptionally high sensitivity and very low sample consumption, making it ideal for analyzing precious or volume-limited samples, such as those from biological microdialysis or proteomic studies. nih.gov

The reduced flow rates (typically in the nL/min range) in nano-LC enhance the efficiency of electrospray ionization (ESI) when coupled to a mass spectrometer (nano-LC-MS). nih.gov This leads to improved analyte ionization and thus lower detection limits compared to conventional HPLC-MS. biotechfluidics.com The separation principles are the same as in conventional HPLC, but the smaller column dimensions result in more uniform packing, which reduces band broadening and improves resolution. nih.gov Given its advantages, nano-LC-MS is a highly suitable platform for the sensitive and selective analysis of this compound and its metabolites in complex biological matrices. nih.govbiotechfluidics.com

Pre- and Post-Column Derivatization Strategies for Enhanced Detection

Derivatization reactions can be performed either before the sample is introduced into the HPLC column (pre-column) or after the separation has occurred but before detection (post-column). academicjournals.org Both approaches aim to improve sensitivity and selectivity. thermofisher.com

Pre-Column Derivatization

In pre-column derivatization, the analyte is chemically modified prior to chromatographic separation. This approach offers several advantages, including a wider choice of reagents and reaction conditions, and the potential to improve the chromatographic properties of the analyte, such as its retention on a reversed-phase column. mdpi.comthermofisher.com For a diamine like this compound, both amino groups can be derivatized, leading to a significant enhancement in the detection signal.

Common reagents for the pre-column derivatization of primary amines include:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines at room temperature in the presence of a thiol (like N-acetyl-L-cysteine or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. thermofisher.commedipol.edu.trresearchgate.net This method is highly sensitive and widely used for the analysis of amino acids and polyamines. researchgate.net The reaction is typically performed in a basic borate (B1201080) buffer. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines under mild conditions to yield stable, highly fluorescent derivatives. thermofisher.com This makes it a versatile reagent for amine analysis.

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl-Cl, reacts with primary and secondary amino groups to produce intensely fluorescent and UV-active sulfonamide adducts.

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): NBD-Cl is a fluorogenic reagent that reacts with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection. mdpi.com The reaction is often carried out at an elevated temperature (e.g., 70 °C) in a buffered solution. mdpi.com

2-Nitro-4-trifluoromethylfluorobenzene (Sanger's Reagent variant): This reagent reacts with primary amines under basic catalysis to form derivatives that can be detected by UV-Vis spectrophotometry. google.com

A novel approach for polyamines involves using reagents that form intramolecular excimers upon derivatizing multiple amino groups within the same molecule. For instance, 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) can react with both amino groups of a diamine to form a dipyrene-labeled derivative. This derivative exhibits a unique intramolecular excimer fluorescence at a longer wavelength than the monomer fluorescence of the reagent itself, providing high selectivity for polyamines. nih.gov

Interactive Table 1: Pre-Column Derivatization Reagents for Primary Amines

Derivatizing ReagentAbbreviationTarget Functional GroupTypical Detection MethodKey Characteristics
o-PhthalaldehydeOPAPrimary AminesFluorescenceRapid reaction at room temperature in the presence of a thiol. medipol.edu.trresearchgate.net
9-Fluorenylmethyl ChloroformateFMOC-ClPrimary and Secondary AminesFluorescence, UVForms stable and highly fluorescent derivatives. thermofisher.com
5-(Dimethylamino)naphthalene-1-sulfonyl chlorideDansyl-ClPrimary and Secondary AminesFluorescence, UVProduces intensely fluorescent sulfonamide adducts. mdpi.com
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazoleNBD-ClPrimary and Secondary AminesFluorescenceFluorogenic reagent forming highly fluorescent products. mdpi.com
4-(1-pyrene)butyric acid N-hydroxysuccinimide esterPSEPrimary AminesFluorescence (Excimer)Forms intramolecular excimers with polyamines, enhancing selectivity. nih.gov
2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acidPPIAPrimary Aromatic AminesFluorescence, MSNovel reagent for sensitive fluorescence detection and MS identification. nih.govdoi.org

Post-Column Derivatization

In post-column derivatization, the reaction occurs after the components of the sample have been separated by the HPLC column and before they reach the detector. This technique avoids the formation of multiple derivative products from a single analyte (which can complicate chromatograms) and is not affected by reagent impurities, as the reagent does not pass through the analytical column. pickeringlabs.com It is particularly useful for analytes that are difficult to derivatize or when the derivatives are unstable. pickeringlabs.com

The analysis of polyamines like spermidine (B129725) and spermine (B22157) is often accomplished using post-column derivatization following ion-exchange chromatography. pickeringlabs.compickeringlabs.com Reagents such as OPA or ninhydrin (B49086) are introduced into the column effluent via a mixing tee, and the reaction proceeds in a reactor coil before the flow stream enters the detector. This setup allows for the sensitive and selective detection of separated polyamines. pickeringlabs.com Given its structural similarity to biogenic polyamines, this compound could be amenable to similar post-column derivatization protocols.

Interactive Table 2: Comparison of Pre- and Post-Column Derivatization

FeaturePre-Column DerivatizationPost-Column Derivatization
Timing of Reaction Before chromatographic separationAfter separation, before detection
Chromatogram Complexity Can be complex if multiple derivatives form or if reagent is impureSimpler chromatograms; reagent does not pass through the column
Reagent Choice Wide variety of reagents and reaction conditions available thermofisher.comLimited by need for rapid, simple reactions in the mobile phase
Derivative Stability Derivatives must be stable throughout the chromatographic runDerivatives only need to be stable for a short time until detection pickeringlabs.com
Automation Easily automated with modern autosamplers thermofisher.comRequires additional pump, mixing tee, and reaction coil pickeringlabs.com

Chiral Derivatization Reagents for Enantiomeric Separation Studies

Enantiomeric separation is crucial in many fields, as enantiomers of a chiral molecule can have vastly different biological activities. The compound this compound is an achiral molecule, meaning it is superimposable on its mirror image and does not exist as enantiomers. Therefore, direct enantiomeric separation is not applicable.

However, the primary amine groups of this compound serve as reactive sites that can be targeted by chiral derivatizing agents (CDAs). This becomes relevant if the molecule is used as a scaffold or building block in the synthesis of new chiral molecules. sigmaaldrich.com The principle of chiral derivatization involves reacting a racemic or enantiomerically enriched compound with an enantiomerically pure CDA. nih.gov This reaction converts a pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like reversed-phase HPLC. nih.gov

If this compound were incorporated into a larger, chiral molecular framework, or used to link two chiral centers, the resulting diastereomeric products could be separated and analyzed following derivatization of its amine groups with a CDA.

Some well-known chiral derivatizing agents for primary amines include:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is a widely used CDA that reacts with primary amines to form diastereomeric derivatives that can be separated by RP-HPLC and detected by UV absorbance. mdpi.com

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): GITC is used for the derivatization of chiral amines, creating diastereomeric thioureas that are separable by HPLC. nih.gov

o-Phthalaldehyde (OPA) with a Chiral Thiol: In this variation of the OPA reaction, a chiral thiol such as N-acetyl-L-cysteine (NAC) or isobutyryl-L-cysteine (IBLC) is used. nih.gov The reaction with a chiral primary amine results in the formation of fluorescent, diastereomeric isoindoles.

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl): Also known as Mosher's acid chloride, this reagent reacts with primary amines to form stable diastereomeric amides, which can be distinguished by NMR spectroscopy or separated by chromatography.

The application of such reagents would be for the analysis of new chiral compounds synthesized from this compound. For example, if this diamine were used as a linker to create a C2-symmetric chiral ligand, CDAs could be employed to verify the enantiomeric purity of the final product. nih.gov The synthesis of chiral 2-arylethylamines is an active area of research, often employing methods like chiral induction or catalysis to create specific stereoisomers. mdpi.com

Interactive Table 3: Chiral Derivatization Reagents for Primary Amines

Chiral Derivatizing Agent (CDA)Abbreviation / Common NameResulting DerivativeTypical Analytical Technique
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA / Marfey's ReagentDiastereomeric N-substituted alaninamidesRP-HPLC-UV mdpi.com
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCDiastereomeric thioureasRP-HPLC-UV nih.gov
o-Phthalaldehyde / Chiral Thiol (e.g., N-acetyl-L-cysteine)OPA / NACDiastereomeric isoindolesRP-HPLC-Fluorescence nih.gov
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideMTPA-Cl / Mosher's Acid ChlorideDiastereomeric amidesHPLC, NMR
(S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester(S)-NIFEDiastereomeric carbamatesRP-HPLC-UV

Computational Chemistry and Theoretical Investigations of 2 4 2 Aminoethyl Phenyl Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-[4-(2-Aminoethyl)phenyl]ethylamine, these calculations, primarily through Density Functional Theory (DFT) and ab initio methods, offer a microscopic view of its electronic and structural characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like this compound. DFT studies typically focus on the electron density to determine the energy and electronic properties of the molecule.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and stability of a molecule. A smaller gap generally indicates higher reactivity. For aromatic amines and phenethylamine (B48288) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to compute these values. irjweb.com

While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, data from related phenethylamine derivatives suggest that the presence of the amino groups would significantly influence the electronic distribution and the energies of the FMOs. The aromatic amine would contribute to a higher HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted phenethylamine.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Phenethylamine

PropertyCalculated Value (Illustrative)
HOMO Energy-5.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.3 eV
MethodDFT/B3LYP/6-311++G(d,p)

Note: The values in this table are illustrative and based on typical findings for structurally similar aromatic amines. Specific experimental or computational studies on this compound are required for precise data.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are used to calculate various molecular properties with high accuracy. scirp.org

Table 2: Illustrative Ab Initio-Calculated Molecular Properties of a Substituted Phenethylamine

PropertyCalculated Value (Illustrative)Method
Dipole Moment2.5 DMP2/aug-cc-pVDZ
Polarizability20 ųHF/6-31G*
Vibrational Frequencies(Various)DFT/B3LYP/6-311++G(d,p)

Note: The values presented are for illustrative purposes, reflecting typical outcomes for similar molecules. Precise values for this compound would require specific calculations.

Conformational Analysis

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and to map the energy landscape of their interconversion.

Identification of Stable Conformers

Computational methods are extensively used to identify the stable conformers of phenethylamine derivatives. These studies have shown that phenethylamines typically exist in either a folded (gauche) or an extended (anti) conformation of the ethylamine (B1201723) side chain relative to the phenyl ring. In the gas phase, the gauche conformer is often favored due to stabilizing intramolecular interactions between the amino group and the aromatic ring.

For this compound, the presence of two ethylamine-like chains attached to the central phenyl ring introduces additional conformational complexity. The relative orientations of these two side chains, as well as the rotational state of each amino group, would lead to a multitude of possible conformers. Computational studies on similar disubstituted benzenes can provide insights into the likely low-energy conformations.

Energy Landscape Exploration

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. Exploring the PES allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between conformers. Methods like relaxed PES scans, where one or more dihedral angles are systematically varied while the rest of the geometry is optimized, are used to map out the energy landscape. chemspider.comresearchgate.net

For this compound, a full exploration of the energy landscape would be computationally demanding due to its flexibility. However, such studies would be invaluable for understanding its dynamic behavior and how it might interact with biological targets.

Electronic Structure and Reactivity Descriptors

Based on the electronic structure obtained from quantum chemical calculations, various reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and are useful for predicting its chemical behavior.

Commonly calculated reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron from the molecule. It is related to the HOMO energy.

Electron Affinity (EA): The energy released when an electron is added to the molecule. It is related to the LUMO energy.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors are valuable for understanding the structure-activity relationships of molecules. For this compound, the presence of two amino groups is expected to significantly influence these parameters, making the molecule susceptible to electrophilic attack at the aromatic ring and the amino groups.

Table 3: Illustrative Reactivity Descriptors of a Substituted Phenethylamine

DescriptorFormulaIllustrative Value
Ionization Potential (IP)-E_HOMO5.8 eV
Electron Affinity (EA)-E_LUMO0.5 eV
Electronegativity (χ)(IP + EA) / 23.15 eV
Chemical Hardness (η)(IP - EA) / 22.65 eV
Electrophilicity Index (ω)χ² / (2η)1.87 eV

Note: These values are illustrative and derived from the energies in Table 1. Specific calculations are needed for this compound.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital (FMO) theory. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. evitachem.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. evitachem.com

This energy gap can be calculated using methods like DFT and corresponds to the lowest energy electronic excitation possible in the molecule. evitachem.com The analysis provides insights into the molecule's potential electronic properties and what wavelengths of light it might absorb. evitachem.com For a molecule like this compound, the HOMO is expected to be located on the electron-rich phenyl ring and amino groups, while the LUMO would likely be distributed across the aromatic system. The precise energy values and gap, however, would require specific quantum chemical calculations, which are not available.

No specific HOMO-LUMO energy gap data for this compound is available in the searched literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions from a calculation into a more intuitive Lewis structure, composed of localized bonds, lone pairs, and antibonds. This method is particularly useful for studying intermolecular and intramolecular interactions by quantifying the stabilization energy associated with electron density donation from a filled (donor) orbital to an empty (acceptor) orbital.

No specific NBO analysis data for this compound is available in the searched literature.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map, or molecular electrostatic potential (MEP) surface, is a visualization of the charge distribution around a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors on the map represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an ESP map would be expected to show negative potential (red) around the two nitrogen atoms due to their lone pairs of electrons, making them primary sites for interaction with electrophiles or for hydrogen bonding. The aromatic ring would also show regions of negative potential above and below the plane. The hydrogen atoms of the amino groups would be regions of positive potential (blue). This qualitative prediction cannot be substantiated with a specific, calculated map from the literature.

No specific electrostatic potential map or related data for this compound is available in the searched literature.

Protonation Mechanisms and pKa Determination via Computational Methods

The pKa value is a measure of a compound's acidity or basicity. For an amine, the pKa of its conjugate acid indicates its strength as a base. Computational methods can estimate pKa values by calculating the Gibbs free energy of protonation (ΔG_prot). This is often done using a thermodynamic cycle that relates the gas-phase basicity to the solvation energies of the neutral and protonated species. Various models, including those based on semiempirical methods or higher-level DFT calculations with solvent models (like COSMO), can be employed.

Given that this compound has two primary amino groups, it would have two distinct pKa values. Computational analysis could determine which amine is more basic and predict the pKa for each protonation step. This would depend on the electronic effects of the phenyl ring and the other ethylamine substituent. However, no such computational study or resulting pKa data for this specific molecule was found.

No specific computationally determined pKa values for this compound are available in the searched literature.

Theoretical Structure-Activity Relationships (SAR) from a Chemical Design Perspective

Structure-Activity Relationship (SAR) studies establish a correlation between a molecule's chemical structure and its biological activity. From a chemical design perspective, theoretical SAR involves using computational descriptors—such as electronic properties (HOMO/LUMO energies, charges), steric properties, and lipophilicity—to build predictive models. These models help in the rational design of new, more potent analogues by identifying the key structural features required for a desired interaction.

For this compound, a theoretical SAR study would involve calculating various molecular descriptors and correlating them with the binding affinities of a series of related compounds to a specific biological target. This would allow chemists to understand, for example, how modifications to the ethylamine side chains or substitutions on the phenyl ring would affect activity. Such studies are foundational in medicinal chemistry but have not been published for this specific compound scaffold.

No theoretical SAR studies focused on this compound were found in the searched literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's binding site. It uses scoring functions to estimate the binding affinity, providing a rank for potential candidates. Following docking, molecular dynamics (MD) simulations can be run to investigate the stability and dynamics of the ligand-protein complex over time. MD simulations provide detailed information on the specific chemical binding interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, and how they fluctuate.

For this compound, these simulations would be crucial to understand how it interacts with a specific receptor. The docking pose would reveal its orientation in the binding pocket, and MD simulations would confirm the stability of key interactions, for instance, between the amino groups and acidic residues like aspartate or glutamate (B1630785) in a receptor. Without a specified biological target, and in the absence of any published studies, the binding behavior of this compound remains theoretical.

No molecular docking or dynamics simulation studies for this compound were found in the searched literature.

Applications of 2 4 2 Aminoethyl Phenyl Ethylamine in Diverse Chemical Research Domains

Organic Synthesis and Material Building Blocks

The presence of two reactive amine groups with different reactivities on a semi-rigid phenylethyl scaffold makes 2-[4-(2-Aminoethyl)phenyl]ethylamine a valuable component in organic synthesis and materials science.

Role as a Core Unit in Modular Assembly of Molecular Architectures

The distinct reactivity of the aliphatic and aromatic amino groups in this compound allows for its use as a linear building block in the modular assembly of larger, well-defined molecular architectures. This step-wise approach to synthesis enables the construction of complex supramolecular structures and covalent organic frameworks where this diamine can act as a linker between larger structural units. While direct examples utilizing this specific molecule in complex modular assemblies are emerging, the principle is well-established with analogous multifunctional amines like tris(4-aminophenyl)amine (TAPA), which is used to create tripodal, three-dimensional structures. mdpi.com The linear nature of this compound makes it an ideal candidate for forming linear polymers and extended one-dimensional chains within more complex frameworks.

Precursor in Polymer Chemistry for Enhanced Properties (e.g., thermal stability, mechanical strength)

This compound is utilized as a monomer in polycondensation reactions to synthesize polymers with desirable properties. nbinno.comscbt.comsigmaaldrich.com Its incorporation into polymer backbones can significantly enhance thermal stability and mechanical strength. chemimpex.com For instance, it is a key reagent in the synthesis of novel heat-resistant biopolyureas through fermentation techniques. chemicalbook.com

A notable application is in the creation of polyamideimides (PAIs), which are high-performance polymers known for their excellent thermal and mechanical properties. A derivative of the target compound, bis(2-aminoethyl)terephthalamide, is synthesized and then reacted with various aromatic dianhydrides to form novel PAIs. nih.gov The thermal stability of these polymers is evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. The results demonstrate that the resulting PAIs exhibit high thermal stability, with decomposition temperatures often exceeding 400°C. nih.gov

Table 1: Thermal Properties of Polyamideimides Derived from a Diamine related to this compound

PolymerMaximum Degradation Temperature (Tdm)Residue at 800°C (%)
PAI from AC-BAET-PMDA514°C10.1%

Data sourced from research on polyamideimides synthesized from bis(2-aminoethyl)terephthalamide, a derivative of the subject compound. nih.gov

The incorporation of the phenylethylamine moiety contributes to the rigidity of the polymer chain, which in turn enhances its thermal and mechanical properties. This makes such polymers suitable for applications in demanding environments, such as in the aerospace and electronics industries. nih.govncl.res.in Furthermore, this compound has been used in the chemical modification of natural polymers like silk fibroin to alter their structural properties and hydrophilicity. nbinno.comsigmaaldrich.com

Synthesis of Specialty Chemicals

The dual amine functionality of this compound makes it a valuable intermediate in the synthesis of a variety of specialty chemicals, including pharmaceuticals and dyes. chemimpex.com A significant application is in the synthesis of bioactive molecules. For example, a derivative of this compound is a key intermediate in the preparation of Mirabegron, a medication used to treat overactive bladder. google.com The synthesis involves the reduction of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol to (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, which is the core structure derived from this compound. google.com

Additionally, this compound is used in coupling reactions, which are fundamental in the production of dyes and pigments. chemimpex.com Its ability to undergo reductive amination with carbohydrates also allows for the creation of modified carbohydrates for various research purposes. sigmaaldrich.com

Chemical Biology Tools and Probe Development

The phenylethylamine scaffold is a common motif in many biologically active compounds. Leveraging this, this compound serves as a foundational structure for the development of sophisticated tools for studying biological systems, such as functionalized ligands and photoaffinity labels.

Design of Functionalized Ligands for Receptor Binding Studies

The phenylethylamine core structure is present in numerous neurotransmitters and psychoactive compounds, making it a privileged scaffold for designing ligands that target various receptors in the central nervous system. Derivatives of this compound are explored for their potential to bind to serotonin (5-HT) and dopamine receptors, which are implicated in a wide range of neurological and psychiatric disorders. mdma.chnih.govnih.gov

The design of these ligands often involves modifying the substituents on the phenyl ring and the amine groups to achieve selectivity and desired activity (agonist, antagonist, or partial agonist) at specific receptor subtypes. For example, in the study of serotonin 5-HT2 receptors, the nature of the substituent at the 4-position of the phenylethylamine ring plays a crucial role in determining the ligand's affinity and efficacy. mdma.ch The 4-amino group of this compound provides a convenient handle for introducing various functional groups to probe the receptor's binding pocket.

Table 2: Receptor Binding Affinities of Representative Phenylethylamine Derivatives

CompoundTarget ReceptorBinding Affinity (Ki, nM)
4-Substituted 2,5-DMA derivativesSerotonin 5-HT ReceptorVaries with substituent
2-AMCsDopamine D2 ReceptorHigh affinity for D2High state

Data generalized from studies on 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes (2,5-DMA) and 2-(aminomethyl)chromans (2-AMCs), which share the core phenylethylamine scaffold. mdma.chscilit.com

Development of Photoaffinity Labels for Investigating Binding Sites

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands on their target macromolecules. This method involves a ligand that is chemically modified to include a photo-reactive group. Upon binding to its target and subsequent irradiation with light, the photo-reactive group forms a covalent bond with the macromolecule, allowing for the identification of the binding site.

Derivatives of this compound are excellent candidates for the development of photoaffinity probes. A notable example is the development of a photoaffinity label for the adenosine A2a receptor. nih.gov In this work, the A2a receptor agonist 2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine ([¹²⁵I]APE) was synthesized. nih.govnih.gov This compound was then converted to its corresponding aryl azide, [¹²⁵I]AzPE, which serves as the photoaffinity label. nih.gov The aryl azide group is photo-reactive and, upon UV irradiation, forms a highly reactive nitrene that covalently crosslinks to the receptor at its binding site.

Table 3: Characteristics of a Photoaffinity Label Derived from a this compound Analog

Photoaffinity ProbeTarget ReceptorLabeled Polypeptide SizeKey Feature
[¹²⁵I]AzPEAdenosine A2a Receptor42 kDaA2a-selective ligand

Data from a study on the photoaffinity labeling of adenosine A2a receptors using [¹²⁵I]AzPE, a derivative of a this compound analog. nih.gov

This research demonstrates the utility of the this compound scaffold in creating sophisticated chemical biology tools. The ability to introduce a photo-reactive moiety without significantly compromising the ligand's binding affinity is crucial for the successful application of photoaffinity labeling. nih.gov These probes are invaluable for elucidating the molecular details of ligand-receptor interactions.

Preparation of Diagnostic Reagent Precursors for Research Applications

The presence of two reactive primary amine functionalities makes this compound a candidate for the synthesis of precursors for diagnostic reagents, particularly in the realm of molecular imaging. The amino groups can serve as handles for the attachment of signaling moieties, such as radionuclides for Positron Emission Tomography (PET), or fluorescent tags.

Phenylethylamine and its derivatives are known to be precursors for various neurologically active compounds and have been explored for cardiac sympathetic nervous PET imaging researchgate.net. The synthesis of radiolabeled β-phenylethylamine derivatives has been a subject of interest for developing new imaging agents researchgate.net. In a similar vein, aromatic amines are key components in the synthesis of amyloid imaging agents acs.org. For instance, fluorine-18 labeled 6-amino-2-(4′-fluorophenyl)-1,3-benzothiazole has been developed as a PET brain amyloid imaging agent acs.org.

The general strategy for creating such diagnostic probes often involves the radiolabeling of a precursor molecule that has a high affinity for the biological target of interest. The synthesis of selenium-75 labeled tertiary diamines has been explored for brain imaging, demonstrating that diamine structures can be suitable scaffolds for radiolabeled imaging agents nih.gov. The process of radiolabeling can involve complex, multi-step syntheses, often requiring the use of automated modules to handle the short half-life of radionuclides like carbon-11 nih.govmdpi.com.

Given this context, this compound could theoretically be utilized as a precursor in the following manner:

Chelation of Radiometals: The two amino groups could be chemically modified to create a chelating system for radiometals used in PET or Single Photon Emission Computed Tomography (SPECT).

Fluorine-18 Labeling: One of the amino groups could be used to attach a prosthetic group that facilitates radiofluorination, a common strategy in PET tracer development.

Carbon-11 Labeling: The molecule could be a substrate for methylation with [11C]methyl iodide or other [11C]synthons, a widely used method for introducing carbon-11 into bioactive molecules nih.gov.

The following table outlines potential research directions for the application of this compound in the synthesis of diagnostic reagent precursors.

Research DirectionPotential ApplicationRationale
Synthesis of PET Ligands for Neurological ImagingPrecursor for radiolabeled probes targeting receptors or transporters in the brain.The phenylethylamine core is a common scaffold for neurologically active compounds.
Development of Myocardial Imaging AgentsPrecursor for tracers to assess cardiac nerve function.Based on the known use of radiolabeled β-phenylethylamines for cardiac PET imaging researchgate.net.
Amyloid Plaque Imaging ProbesScaffold for the development of agents to visualize amyloid deposits in Alzheimer's disease.Aromatic amines are integral to the structure of several known amyloid imaging agents acs.org.

Environmental Chemistry Research

The environmental fate and potential applications of aromatic amines and their derivatives are of significant interest due to their widespread industrial use and potential environmental impact.

The degradation of aromatic compounds in the environment is a critical area of research. Microorganisms have evolved diverse catabolic pathways to break down complex organic molecules. The degradation of phenylethylamine, for instance, has been studied in bacteria like Pseudomonas putida, where it is converted to phenylacetic acid through a series of enzymatic reactions nih.gov. The catabolism of phenylethylamine and related compounds like tyramine and dopamine in Escherichia coli involves an amine oxidase and an aldehyde dehydrogenase researchgate.netresearchgate.net.

While the specific biodegradation of this compound is not detailed in the literature, its structural components suggest potential degradation pathways. The phenylethylamine backbone could be susceptible to enzymatic attack similar to that observed for the parent compound researchgate.netnih.govresearchgate.net. The presence of two amino groups may influence the degradation pathway and rate. The degradation of aromatic amino acids under hydrothermal conditions involves decarboxylation and deamination as primary pathways nih.gov.

Research into the microbial degradation of amino acid-containing compounds has shown that various bacterial strains can hydrolyze amide and ester bonds mdpi.com. This suggests that the amino groups of this compound could be targeted by microbial enzymes.

The following table summarizes potential research avenues for studying the environmental degradation of this compound.

Research AreaFocus of StudyPotential Significance
Microbial Degradation PathwaysIdentification of bacterial or fungal strains capable of metabolizing the compound and elucidation of the enzymatic steps involved.Understanding the environmental persistence and fate of this and similar aromatic diamines.
Bioremediation StrategiesInvestigating the potential for using microorganisms to clean up environments contaminated with aromatic amines.Development of novel bioremediation techniques for industrial pollutants.
Influence of Substituents on DegradationStudying how the presence and position of the two amino groups affect the rate and mechanism of biodegradation compared to simpler phenylethylamines.Contributing to structure-activity relationships in microbial degradation.

In environmental analysis, the accurate detection and quantification of pollutants are crucial. For compounds that are difficult to analyze directly by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often employed nih.govnih.govlibretexts.org. This process involves chemically modifying the analyte to improve its volatility, thermal stability, or detector response nih.govnih.govlibretexts.org.

Amines, in particular, often require derivatization for GC analysis to prevent peak tailing and improve separation nih.gov. Various reagents are used to convert primary and secondary amines into less polar and more volatile derivatives thermofisher.com. For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore, enabling sensitive detection thermofisher.com.

Given its chemical structure, this compound could potentially be used in environmental analytical chemistry in two main ways:

Analytical Standard: If this compound or structurally similar ones are identified as environmental contaminants, a pure sample of this compound would be essential for use as a certified reference material or analytical standard for method development and quality control. The development of HPLC methods for detecting chiral phenylethylamines highlights the importance of having well-characterized standards google.com.

Derivatizing Agent: While less common, a bifunctional molecule like this could theoretically be explored as a derivatizing agent. For example, one of the amino groups could react with a target analyte (e.g., an aldehyde or ketone), while the other provides a site for attaching a fluorescent tag or a group that enhances ionization in mass spectrometry. However, more common and efficient derivatizing agents are typically used for these purposes thermofisher.comresearchgate.net.

The table below outlines the potential roles of this compound in environmental analytical methods.

RoleApplicationDetails
Analytical StandardMethod validation and quantification of aromatic diamines in environmental samples.A high-purity standard is necessary for accurate calibration curves and recovery studies in GC-MS or LC-MS analysis.
Derivatizing Agent (Theoretical)Modification of other analytes to enhance their detectability.One amino group could react with the target analyte, while the other is functionalized for detection. This is a speculative application.

Future Directions and Emerging Research Avenues for 2 4 2 Aminoethyl Phenyl Ethylamine

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical production is a paramount goal in modern chemistry. For 2-[4-(2-Aminoethyl)phenyl]ethylamine, research is moving beyond traditional synthetic methods towards more environmentally benign and efficient alternatives.

One of the most promising avenues is the use of biocatalysis and fermentative processes . Researchers have successfully demonstrated the fermentative production of 2-(4-aminophenyl)ethylamine (B83115) (also referred to as 4APEA) using genetically engineered Escherichia coli. This biosynthetic approach offers a renewable alternative to petroleum-based syntheses. Further research in this area could focus on optimizing microbial strains, fermentation conditions, and downstream processing to improve yields and reduce costs. The development of artificial enzymatic cascades is another exciting frontier, potentially enabling one-pot syntheses from renewable feedstocks. nih.govchemicalbook.com

Green chemistry principles are also being applied to the synthesis of aromatic amines. nih.gov Methodologies such as microwave-assisted synthesis and flow chemistry are gaining traction for the synthesis of diamines and related compounds. acs.orgnih.govsci-hub.boxdacl.co.inyoutube.comdurham.ac.ukacs.orgrsc.org These techniques can lead to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional batch processing. youtube.com Future work could involve the development of specific microwave-assisted or flow-based protocols for the synthesis of this compound, potentially using greener solvents and catalysts. nih.gov For instance, the use of solid-supported catalysts could simplify purification and catalyst recycling. durham.ac.uk

Synthesis ApproachPotential AdvantagesKey Research Areas
Fermentation Utilizes renewable feedstocks, milder reaction conditions.Strain optimization, pathway engineering, downstream processing.
Biocatalysis High selectivity, reduced byproducts.Enzyme discovery, cascade reaction design. nih.govchemicalbook.com
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, higher yields. youtube.comSolvent-free conditions, catalyst development. sci-hub.box
Flow Chemistry Improved safety and scalability, precise process control. acs.orgdurham.ac.ukacs.orgReactor design, integration of in-line purification. durham.ac.uk

Advanced Derivatization for Enhanced Chemical Versatility

The dual reactivity of this compound, with its distinct aliphatic and aromatic amino groups, makes it a prime candidate for advanced derivatization. This allows for the creation of a wide array of new molecules with tailored properties.

Future research will likely focus on selective functionalization of one amino group while leaving the other available for subsequent reactions. This can be achieved through the use of protecting groups, a common strategy in organic synthesis. The development of more efficient and selective protection/deprotection protocols for this specific molecule would be a valuable contribution.

Derivatization can be employed to synthesize a variety of valuable compounds:

Pharmaceutical Intermediates: The phenethylamine (B48288) scaffold is present in many biologically active molecules. mdpi.comresearchgate.net Derivatization of this compound can lead to novel compounds with potential therapeutic applications, including in the development of anticancer and anti-inflammatory agents. chemimpex.com

Polymer Monomers: The diamine nature of this compound makes it an excellent monomer for the synthesis of high-performance polymers such as polyamides and polyimides. chemimpex.com Advanced derivatization could introduce additional functionalities into the polymer backbone, leading to materials with enhanced thermal stability, specific optical properties, or improved solubility.

Functional Small Molecules: The amino groups can undergo a range of chemical transformations, including acylation, sulfonation, and coupling reactions, to produce a diverse set of molecules for various applications, such as diagnostic agents or components of functional materials. chemimpex.com

Derivatization StrategyTarget ApplicationResearch Focus
Selective Protection Multi-step synthesisDevelopment of orthogonal protecting group strategies.
N-Acylation/N-Sulfonylation Pharmaceuticals, functional materialsSynthesis of novel amides and sulfonamides with specific bioactivities or material properties.
Condensation Reactions Polymers, heterocyclesCreation of new polyamides, polyimides, and heterocyclic systems.
Coupling Reactions Dyes, pigments, conjugated materialsSynthesis of chromophores and electronically active molecules. chemimpex.com

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules and materials. For a versatile building block like this compound, these computational tools offer significant opportunities.

One key area is in the design of novel polymers . By using this compound as a monomer, AI/ML models can predict the properties of the resulting polymers, such as thermal stability, mechanical strength, and optical properties. This allows for the in-silico screening of a vast number of potential polymer structures, identifying the most promising candidates for synthesis and testing. This approach significantly reduces the time and cost associated with traditional trial-and-error experimentation.

Furthermore, AI can be employed in inverse design , where desired material properties are specified, and the AI model generates the chemical structures of the monomers and polymers that are predicted to exhibit those properties. This is a powerful tool for the targeted design of new materials for specific applications.

AI/ML ApplicationObjectivePotential Impact
Polymer Property Prediction To forecast the physical and chemical properties of polymers derived from this compound.Accelerated discovery of new high-performance materials.
Inverse Design of Monomers To generate novel derivatives of this compound that will impart desired properties to polymers.Targeted development of functional materials with tailored characteristics.
Reaction-Condition Optimization To predict optimal conditions for the synthesis and derivatization of the compound.Increased efficiency and yield of chemical reactions.
Virtual Screening To identify potential biological targets for derivatives of this compound.Faster identification of new drug candidates.

Exploration in Catalysis and Reaction Design

The presence of two nitrogen-based donor sites in this compound suggests its potential use as a ligand in coordination chemistry and catalysis. The formation of metal complexes with this diamine could lead to novel catalysts for a variety of organic transformations.

Future research in this domain could explore:

Synthesis and Characterization of Metal Complexes: The systematic synthesis of complexes with various transition metals (e.g., iron, cobalt, copper, nickel) and the characterization of their structural and electronic properties. researchgate.net

Catalytic Activity Screening: Testing the catalytic activity of these new complexes in a range of reactions, such as oxidation, reduction, and carbon-carbon bond-forming reactions. For example, related amine complexes have shown activity in the Henry reaction.

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to the formation of chiral metal complexes for use in asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure pharmaceuticals.

Metal ComplexPotential Catalytic ApplicationResearch Direction
Iron/Cobalt Complexes Oxidation reactions, dioxygen activation. researchgate.netInvestigation of reactivity towards organic substrates.
Copper/Nickel Complexes Cross-coupling reactions, polymerization.Development of catalysts for C-N and C-C bond formation.
Chiral Complexes Asymmetric synthesis.Design of chiral ligands for enantioselective transformations.

Contribution to Advanced Material Science and Nanochemistry

The unique structural features of this compound make it a compelling candidate for the development of advanced materials and for applications in nanochemistry.

In polymer science , beyond its use in traditional polymers, this diamine can be used to create functional polymers with specific properties. polysciences.com For example, its incorporation into polymer backbones can enhance thermal stability and mechanical strength. chemimpex.com

In the realm of hybrid materials , this compound can act as an organic linker in the formation of inorganic-organic hybrid structures, such as layered perovskites or metal-organic frameworks (MOFs). nih.gov These materials have a wide range of potential applications, including in solar cells, sensors, and catalysis. nih.gov The ability of the two amino groups to coordinate with metal centers makes this molecule particularly interesting for the self-assembly of such structures.

In nanochemistry , the amine groups can be used to functionalize the surface of nanoparticles, improving their stability, dispersibility, and biocompatibility. mdpi.com This is particularly relevant for the development of nanomaterials for biomedical applications, such as drug delivery and bioimaging. mdpi.com The compound could also play a role in the template-directed synthesis of nanostructures.

Material ClassRole of this compoundPotential Application
High-Performance Polymers Monomer for polyamides, polyimides, etc.Aerospace, electronics, automotive industries.
Inorganic-Organic Hybrids Organic linker/spacer. nih.govSolar cells, LEDs, sensors. nih.gov
Functionalized Nanoparticles Surface modifying agent. mdpi.comDrug delivery, diagnostics, catalysis. mdpi.com
Self-Assembled Monolayers Building block for surface modification.Coatings, electronics, biosensors.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[4-(2-Aminoethyl)phenyl]ethylamine with high purity?

  • Methodological Answer : A common approach involves multi-step organic synthesis, starting with 4-bromophenethylamine. Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) can introduce the second ethylamine group. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization in ethanol yields high-purity product. Amine protection (e.g., Boc groups) may prevent side reactions during synthesis .
  • Validation : Confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile) and NMR (δ 2.7–3.1 ppm for ethylamine protons) .

Q. How can researchers characterize the structural and purity profile of this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm backbone structure (e.g., aromatic protons at δ 6.8–7.2 ppm, ethylamine signals at δ 2.5–3.3 ppm).
  • Mass Spectrometry : High-resolution MS (ESI+) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 165.1).
  • HPLC : Reverse-phase chromatography (UV detection at 254 nm) to assess purity (>98%) .

Q. What safety protocols are critical for handling this compound?

  • Safety Measures :

  • PPE : Nitrile gloves, lab coat, and safety goggles (GHS eye irritation Category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation (P261 precaution) .
  • Waste Disposal : Neutralize with dilute HCl before disposal to prevent environmental release (GHS aquatic toxicity Category 1) .

Advanced Research Questions

Q. How can discrepancies in solubility data for this compound be resolved?

  • Experimental Design :

  • Solvent Screening : Test solubility in polar (water, ethanol) and non-polar (dichloromethane) solvents under controlled pH (4–10) and temperature (4–40°C).
  • Quantification : Use UV-Vis spectroscopy (λmax ~275 nm) or gravimetric analysis after solvent evaporation.
  • Reference Data : Compare with structurally similar amines (e.g., tyramine solubility: 1g/95mL in water at 15°C ).

Q. What strategies mitigate oxidative byproduct formation during storage?

  • Stability Analysis :

  • Accelerated Degradation : Expose the compound to O₂, light, and elevated temperatures (40°C). Monitor via HPLC-MS for oxidative products (e.g., quinone derivatives).
  • Stabilizers : Add antioxidants (0.1% BHT) or store under argon at -20°C (as recommended for amine analogs) .

Q. How can cross-coupling reactions involving this compound avoid polymerization?

  • Optimization Steps :

  • Catalyst Selection : Use Pd(OAc)₂ with bulky ligands (XPhos) to suppress β-hydride elimination.
  • Temperature Control : Maintain reactions at 60–80°C to balance reactivity and stability.
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent amine oxidation .

Data Contradiction & Validation

Q. Why do conflicting reports exist about the compound’s melting point?

  • Root Cause Analysis :

  • Impurity Effects : Residual solvents (e.g., ethanol) lower observed melting points. Purify via vacuum sublimation.
  • Polymorphism : Characterize crystalline forms using X-ray diffraction (compare with literature: tyramine MP 160–162°C ).

Q. How can researchers validate conflicting bioactivity data in cell-based assays?

  • Reproducibility Framework :

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM (account for batch-to-batch variability).
  • Control Compounds : Include dopamine (EC₅₀ ~10 µM for receptor binding ) as a reference.
  • Assay Replicates : Perform triplicate runs with orthogonal methods (e.g., calcium flux vs. cAMP assays).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[4-(2-Aminoethyl)phenyl]ethylamine
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2-[4-(2-Aminoethyl)phenyl]ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.